molecular formula C7H11ClN2O2 B2609949 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 2172050-99-4

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B2609949
CAS No.: 2172050-99-4
M. Wt: 190.63
InChI Key: GVYDLJHUHUTLBQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the condensation reaction between 4-methyl-1H-pyrazole and 2-bromo-propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(5-Methyl-3-trifluoromethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the 4-position of the pyrazole ring can enhance its stability and binding affinity in certain applications, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-8-9(4-5)6(2)7(10)11;/h3-4,6H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYDLJHUHUTLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172050-99-4
Record name 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
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